The synthesis of [1,1'-Biphenyl]-2,4,4'-triol can be achieved through several methods:
These methods require careful control of temperature and reaction times to optimize yield and purity.
The molecular structure of [1,1'-Biphenyl]-2,4,4'-triol features a biphenyl framework with hydroxyl groups located at the 2-, 4-, and 4'-positions.
C1=CC=C(C=C1C2=CC(=C(C=C2O)O)O)O
, indicating the arrangement of atoms and bonds.[1,1'-Biphenyl]-2,4,4'-triol can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications.
The mechanism of action for [1,1'-Biphenyl]-2,4,4'-triol primarily involves its ability to act as an antioxidant due to the presence of hydroxyl groups. These groups can donate hydrogen atoms to free radicals, thus stabilizing them and preventing oxidative damage in biological systems.
Additionally, its structure allows it to interact with various biomolecules which may lead to modulation of biochemical pathways involved in cell signaling and gene expression.
These properties make it suitable for various applications in chemical synthesis and biological studies.
[1,1'-Biphenyl]-2,4,4'-triol has several scientific applications:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5